2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide is a compound that belongs to the class of amides, characterized by the presence of a piperidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The compound has been documented in various patents and scientific literature, indicating its relevance in pharmacological research. Notable patents include US8785632B2, which discusses enantiomerically pure compounds and their use as protein kinase inhibitors . Additionally, it is referenced in studies that explore small molecule kinase inhibitors and their therapeutic implications .
This compound can be classified under the following categories:
The synthesis of 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide can be achieved through several methods, often involving amide coupling reactions. The general approach includes:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are utilized to confirm the structure and purity of the synthesized compound.
Key molecular data include:
2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide can participate in various chemical reactions typical for amides:
These reactions are significant for understanding its stability and reactivity under physiological conditions, which is crucial for drug design applications.
The mechanism of action for 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide as a kinase inhibitor involves:
In vitro studies suggest that this compound exhibits selective inhibition against certain kinases, which is essential for therapeutic efficacy in cancer treatments .
Relevant analyses such as spectroscopic methods confirm these physical and chemical properties, providing insights into handling and storage conditions.
The primary applications of 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide lie in:
This compound represents a valuable tool in drug discovery efforts aimed at developing targeted therapies for diseases associated with dysregulated kinase activity.
Piperidine derivatives constitute ~20% of FDA-approved small-molecule drugs, attributable to their versatile 3D topology and capacity for receptor complementarity. The (3R)-piperidin-3-yl subunit in 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide enables pseudorotation—a dynamic conformational interconversion that expands pharmacophore sampling beyond rigid planar architectures [4] [7]. This flexibility is quantified by the solvent-accessible surface area (SASA) of pyrrolidine/piperidine scaffolds (258.8 Ų for pyrrolidine vs. >300 Ų for piperidine), directly influencing membrane permeability and target engagement [4].
Recent studies demonstrate that N-acylation of chiral piperidines—exemplified by the 2,3-dimethylbutanamide group—enhances blood-brain barrier (BBB) penetration by balancing hydrophilicity (PSA ≈ 50 Ų) and lipophilicity (calculated LogP ≈ 2.0) [3] [7]. In Akt2 kinase inhibitors, analogous (R)-configured piperidine carboxamides achieve 2-3-fold greater cellular uptake than their (S)-counterparts, directly correlating with improved intracellular target modulation [3].
| Parameter | Piperidine | Pyrrolidine | Biological Implication |
|---|---|---|---|
| FOSA (Hydrophobic SASA) | ~225 Ų | ~225 Ų | Membrane partitioning |
| FISA (Hydrophilic SASA) | ~33 Ų | ~33 Ų | Solubility & metabolic stability |
| DonorHB | 1.0 | 1.0 | Hydrogen-bonding capacity |
| AcceptHB | 1.5 | 0.5 | Enhanced target interactions |
| PSA | 16–50 Ų | 13–40 Ų | Tunable CNS penetration |
The (3R) stereochemistry of 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide dictates high-fidelity target binding through chiral discrimination mechanisms. Intrinsically disordered proteins (IDPs) exhibit stereochemical promiscuity, but structured receptors like kinases or GPCRs show stringent enantioselectivity [8]. For instance, d-enantiomers of disordered ligands (e.g., ProTα) bind histone H1 with near-identical affinity (Kd ≈ μM) to their l-counterparts, whereas structured complexes (e.g., MCL1-PUMA) display >1000-fold affinity loss for d-peptides due to helical folding requirements [8].
The (R)-configuration at C3 positions the butanamide carbonyl for optimal hydrogen bonding with Asp/Glu residues in target proteins. Computational models confirm that reversing chirality disrupts cation-π interactions with tryptophan residues in enzymatic pockets, reducing binding energy by 2–3 kcal/mol [3] [8]. This stereochemical precision enables differentiation between structurally homologous targets—critical for minimizing off-target effects in kinase or protease inhibitors.
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